molecular formula C8H10Cl2N2O B7972839 (R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride

(R)-2-Amino-2-(2-chlorophenyl)-acetamide hydrochloride

Cat. No.: B7972839
M. Wt: 221.08 g/mol
InChI Key: DHODHNZHTVMUJR-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride is a chemical compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a chlorophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride typically involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of ®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)-N-(2-propynyl)acetamide
  • 2-Chloro-N-(4-chlorophenethyl)acetamide
  • 2-Chloro-N-(3-ethylphenyl)acetamide
  • 2-Chloro-N-(2,4-dimethoxyphenethyl)acetamide

Uniqueness

®-2-amino-2-(2-chlorophenyl)acetamidehydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a chlorophenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-2-(2-chlorophenyl)acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-4-2-1-3-5(6)7(10)8(11)12;/h1-4,7H,10H2,(H2,11,12);1H/t7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHODHNZHTVMUJR-OGFXRTJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](C(=O)N)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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